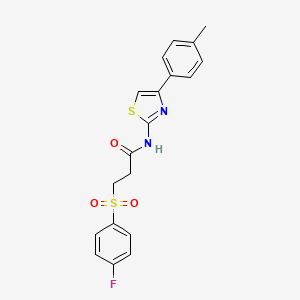

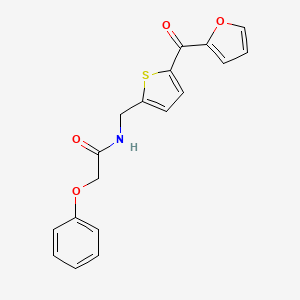

![molecular formula C20H15BrN2OS B2488370 7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206999-91-8](/img/structure/B2488370.png)

7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are important pharmacophores with a wide range of biological activities. Their structural complexity and potential for chemical modifications make them a focal point for synthetic organic chemistry and drug development, excluding their direct application in drug use and dosage, as well as side effects.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves multi-component reactions, allowing for a broad variety of substitutions and functional group incorporations. A green approach for synthesizing these compounds involves a catalytic four-component reaction, demonstrating step economy, reduced catalyst loading, and easy purification (Taoda Shi et al., 2018). This method exemplifies the advances in efficient and environmentally friendly synthesis techniques.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by their planar thienopyrimidine core, which can engage in various intermolecular interactions. Crystal structure determination helps understand the influence of structural modifications on molecular geometry and conformation, leading to the formation of 3D supramolecular architectures via stacking interactions and hydrogen bonds (Hong Chen et al., 2019).

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one, such as the compound , exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have shown higher antifungal activity against Candida fungus species than fluconazole, and some have demonstrated better antibacterial activity against strains like Staphylococcus aureus and Escherichia coli compared to other derivatives (Kahveci et al., 2020).

Antitumor Activity

Various thieno[3,2-d]pyrimidine derivatives, including those structurally related to the subject compound, have shown potent antitumor activity on human cancer cell lines. Some derivatives were found to be as active as doxorubicin, a well-known chemotherapy drug, against cell lines like human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Synthesis and Characterization

Significant efforts have been made in the synthesis and characterization of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, with various novel synthetic methods being developed. These methods focus on enhancing the yield and reducing the steps involved in synthesis. The compounds synthesized have been characterized using various analytical and spectral data, contributing to a deeper understanding of their chemical properties (Dai et al., 2011).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These compounds have shown promising activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents (Mittal et al., 2011).

properties

IUPAC Name |

7-(4-bromophenyl)-3-[(3-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2OS/c1-13-3-2-4-14(9-13)10-23-12-22-18-17(11-25-19(18)20(23)24)15-5-7-16(21)8-6-15/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDMNPCSUBHAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

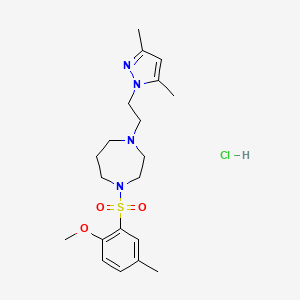

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)

![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

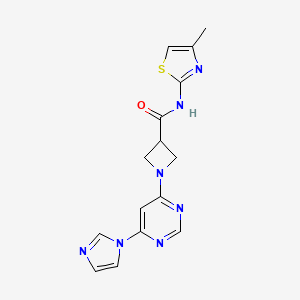

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

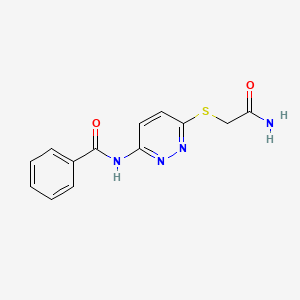

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)

![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)

![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)